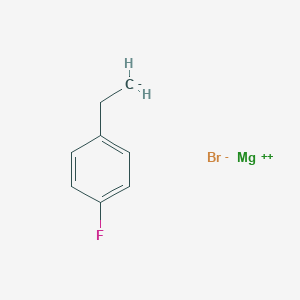

4-Fluorophenethylmagnesium bromide

Description

Propriétés

IUPAC Name |

magnesium;1-ethyl-4-fluorobenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRAHMHISABIGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Fluorophenethylmagnesium Bromide: A Senior Application Scientist's Guide to Properties, Synthesis, and Advanced Applications

Executive Summary

As drug discovery and materials science pivot toward increasingly complex molecular targets, the demand for highly specific, functionally tolerant organometallic building blocks has surged. 4-Fluorophenethylmagnesium bromide represents a critical Grignard reagent bridging the gap between basic carbon-carbon bond formation and advanced medicinal chemistry. The incorporation of the 4-fluorophenethyl moiety is highly prized in pharmaceutical design; the fluorine atom enhances metabolic stability (resisting cytochrome P450 oxidation) and modulates lipophilicity without introducing severe steric bulk.

This guide provides a rigorous, field-proven framework for the physicochemical profiling, self-validated synthesis, and advanced application of this reagent.

Physicochemical Profiling & Specifications

Understanding the physical properties of 4-fluorophenethylmagnesium bromide is essential for predicting its behavior in solution. It is rarely isolated as a neat solid due to the highly reactive, moisture-sensitive nature of the carbon-magnesium bond. Instead, it is commercially supplied and synthesized in situ as a stabilized solution, most commonly at 0.5 M in Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) (1)[1].

Table 1: Physicochemical Properties of 4-Fluorophenethylmagnesium Bromide

| Property | Specification |

| CAS Registry Number | 157977-55-4 |

| Molecular Formula | C8H8BrFMg |

| Molecular Weight | 227.36 g/mol |

| SMILES | Fc1ccc(CC[Mg]Br)cc1 |

| InChIKey | DMRAHMHISABIGE-UHFFFAOYSA-M |

| Typical Physical State | Liquid (0.5 M solution in THF) |

| Color | Colorless to pale brown/amber |

| Solvent Matrix | Tetrahydrofuran (THF) or 2-MeTHF |

Mechanistic Synthesis & Preparation Workflow

Expertise & Experience: The Causality of Experimental Choices

The generation of 4-fluorophenethylmagnesium bromide from 4-fluorophenethyl bromide and magnesium turnings is a classic oxidative addition. However, the choice of solvent is not arbitrary. THF is strictly preferred over diethyl ether for this specific reagent. The oxygen atom in THF provides superior Lewis base coordination to the electropositive magnesium center, stabilizing the monomeric Grignard species and preventing the precipitation of Schlenk equilibrium byproducts. Furthermore, the concentration is deliberately kept at or below 0.5 M to mitigate the highly exothermic nature of the reaction and to suppress homocoupling (Wurtz-type coupling) side reactions.

Trustworthiness: Self-Validating Protocol via 1,10-Phenanthroline Titration

A Grignard reagent degrades over time via adventitious moisture or oxygen. Relying on the nominal concentration (0.5 M) without empirical validation is a critical point of failure in sensitive coupling reactions. To ensure a self-validating system, the active carbon-magnesium bond concentration must be titrated prior to use. We employ the Watson and Eastham method utilizing 1,10-phenanthroline as a charge-transfer indicator (2)[2].

Step-by-Step Methodology: Titration of 4-Fluorophenethylmagnesium Bromide

-

Preparation: Flame-dry a 25-mL Schlenk flask under a positive argon flow.

-

Indicator Addition: Add 2-3 mg of 1,10-phenanthroline to the flask, followed by 3.0 mL of anhydrous THF.

-

Aliquot Transfer: Using a gas-tight syringe, inject exactly 1.00 mL of the 4-fluorophenethylmagnesium bromide solution into the flask. The solution will immediately turn a deep, persistent violet, indicating the formation of the Grignard-phenanthroline charge-transfer complex.

-

Titration: Fill a 1.0 mL precision syringe with a standardized 1.0 M solution of sec-butanol in xylene.

-

Quenching: Add the sec-butanol solution dropwise to the violet Grignard mixture under vigorous stirring.

-

Endpoint Validation: The endpoint is reached the exact moment the violet color completely disappears, leaving a colorless or pale yellow solution. The volume of sec-butanol dispensed directly correlates to the active molarity of the Grignard reagent.

Workflow for the synthesis and titration validation of 4-fluorophenethylmagnesium bromide.

Advanced Applications in Drug Discovery: T3SS Inhibitors

The true utility of 4-fluorophenethylmagnesium bromide shines in complex drug discovery workflows. A premier example is its use in synthesizing phenoxyacetamide inhibitors targeting the Pseudomonas aeruginosa Type III Secretion System (T3SS) (3)[3].

Pseudomonas aeruginosa utilizes the T3SS needle apparatus to inject effector toxins directly into host immune cells, causing rapid cell death and evading the innate immune response. Inhibiting this system is a validated antivirulence strategy. During the structure-activity relationship (SAR) optimization of phenoxyacetamide scaffolds, the introduction of the 4-fluorophenethyl group was critical for enhancing microsomal stability while maintaining the necessary lipophilicity to penetrate the bacterial outer membrane[3].

Step-by-Step Methodology: Weinreb Amide Coupling To install the 4-fluorophenethyl moiety, researchers utilize a highly controlled nucleophilic acyl substitution via a Weinreb amide intermediate:

-

Cooling: A solution of the intermediate N-methoxy-N-methyl-2-(2,4-dichlorophenoxy)propanamide (Weinreb amide) in dry THF is cooled to 0 °C under argon.

-

Nucleophilic Attack: A standardized 0.5 M solution of 4-fluorophenethylmagnesium bromide in THF (3.0 equivalents) is added dropwise over 5 minutes.

-

Intermediate Stabilization: The reaction is stirred at 0 °C for 90 minutes. Causality: The unique bidentate chelation of the magnesium ion by the methoxy and carbonyl oxygen atoms of the Weinreb amide forms a stable five-membered tetrahedral intermediate. This prevents over-addition of the Grignard reagent, which would otherwise yield an undesired tertiary alcohol.

-

Warming & Quenching: The mixture is allowed to warm to room temperature over 1 hour, then poured into saturated aqueous ammonium chloride (NH₄Cl).

-

Collapse: The acidic aqueous quench destroys the magnesium chelate, collapsing the tetrahedral intermediate to release the desired target ketone (the T3SS inhibitor) in high yield.

Mechanistic pathway for synthesizing phenoxyacetamide T3SS inhibitors via Weinreb amide coupling.

Handling, Storage, and Safety Protocols

As a highly reactive organomagnesium compound, 4-fluorophenethylmagnesium bromide must be treated with rigorous air-free techniques to maintain its integrity and ensure laboratory safety.

-

Storage: Must be stored in a sealed Schlenk tube or Sure/Seal™ bottle under a blanket of ultra-high purity argon at 2–8 °C.

-

Handling: All transfers must be executed using oven-dried, gas-tight syringes or stainless steel cannulas.

-

Safety: The reagent reacts violently with water, alcohols, and acids, evolving highly flammable 4-fluorophenylethane gas. Quenching of reaction residues should be performed slowly with isopropanol or ethyl acetate at 0 °C before the introduction of aqueous waste streams.

References

-

Alfa Chemistry. "4-FLUOROPHENETHYLMAGNESIUM BROMIDE CAS 157977-55-4." Alfa Chemistry. 1

-

Guerinot, A., Reymond, S., & Cossy, J. "Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents." National Institutes of Health (PMC). 2

-

Williams, J. D., Torhan, M. C., Neelagiri, V. R., et al. "Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS)." National Institutes of Health (PMC). 3

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of Grignard reaction with 4-fluorophenethylmagnesium bromide

Mechanistic Dynamics and Synthetic Applications of 4-Fluorophenethylmagnesium Bromide: A Technical Whitepaper

Executive Summary

As drug development pipelines increasingly rely on highly functionalized, metabolically stable building blocks, the strategic incorporation of fluorinated moieties has become indispensable. 4-Fluorophenethylmagnesium bromide is a highly versatile alkyl Grignard reagent that serves a dual purpose: it acts as a robust nucleophile for carbon-carbon bond formation, and its para-fluoro substituent provides a critical metabolic shield in medicinal chemistry, as well as an invaluable analytical handle (via 19 F NMR) for mechanistic validation.

This whitepaper provides an in-depth analysis of the mechanistic pathways, Schlenk equilibrium dynamics, and self-validating experimental protocols governing the use of 4-fluorophenethylmagnesium bromide in advanced organic synthesis.

Physicochemical Profiling & Reagent Dynamics

Chemical Identity & Structural Advantages 4-Fluorophenethylmagnesium bromide (CAS: 157977-55-4)[1] is an organomagnesium halide with the molecular formula C 8 H 8 BrFMg[1]. The reagent is typically synthesized and sourced as a 0.5 M solution in Tetrahydrofuran (THF)[2].

The causality behind utilizing THF over diethyl ether lies in the Schlenk Equilibrium . In solution, Grignard reagents exist in a dynamic equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium species (R 2 Mg) alongside magnesium dihalide (MgX 2 )[3]. THF strongly coordinates to the magnesium center, stabilizing the monomeric organomagnesium species and increasing its overall nucleophilicity compared to ether-based systems[3].

Furthermore, the fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). While the alkyl chain insulates the carbanionic center from direct electronic perturbation, the fluorine atom serves as an exceptional isotopic tag for non-destructive reaction monitoring.

Mechanistic Pathways: Polar vs. Single Electron Transfer (SET)

The addition of 4-fluorophenethylmagnesium bromide to electrophiles (such as ketones, aldehydes, or Weinreb amides) is not a monolithic process. It is governed by a competition between a concerted polar pathway and a radical-mediated Single Electron Transfer (SET) pathway[3].

-

The Polar Pathway: Driven by the extreme polarization of the C-Mg bond[4], the nucleophilic carbon attacks the electrophilic carbonyl carbon. This proceeds through a highly organized six-membered transition state involving the magnesium atom, the carbonyl oxygen, and often a secondary solvent molecule or another Grignard equivalent[3].

-

The SET Pathway: For sterically hindered substrates or substrates with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), the reaction shifts toward a radical mechanism. An electron is transferred from the Grignard reagent to the electrophile, generating a transient radical anion intermediate[3].

Because 4-fluorophenethylmagnesium bromide is a primary alkyl Grignard reagent, it predominantly favors the polar pathway, minimizing unwanted radical recombination side products unless forced by highly hindered electrophiles.

Mechanistic divergence of Grignard addition: Polar nucleophilic attack vs. SET radical pathway.

Experimental Workflows & Self-Validating Protocols

Grignard reagents are exceptionally potent bases[4]. The carbon atom possesses a high electron density that will immediately react with any acidic protons (such as those in water) to form the corresponding alkane (4-fluorophenylethane)[5]. Therefore, absolute anhydrous conditions are non-negotiable[4].

Below is a self-validating protocol for the synthesis of complex ketones via the addition of 4-fluorophenethylmagnesium bromide to a Weinreb amide—a methodology successfully utilized in the synthesis of phenoxyacetamide inhibitors for the Pseudomonas aeruginosa Type III Secretion System (T3SS)[6].

Step-by-Step Methodology:

-

System Preparation: Flame-dry all glassware under vacuum and backfill with ultra-pure Argon. Utilize anhydrous THF (distilled over sodium/benzophenone).

-

Electrophile Activation: Dissolve the Weinreb amide (e.g., N-methoxy-N-methyl-2-(2,4-dichlorophenoxy)propanamide) in dry THF and cool the reaction vessel to 0 °C[6]. The low temperature stabilizes the resulting tetrahedral intermediate, preventing premature collapse and subsequent over-addition.

-

Nucleophilic Addition: Add a 0.5 M solution of 4-fluorophenethylmagnesium bromide in THF dropwise over 5 minutes[6]. Maintain the reaction at 0 °C for 90 minutes, then allow it to warm to room temperature over 1 hour[6].

-

In-Situ Validation: Extract a 50 µL aliquot, quench in CDCl 3 /D 2 O, and perform a rapid 19 F NMR scan. The disappearance of the upfield Grignard fluorine signal confirms complete reagent consumption.

-

Quenching & Isolation: Pour the reaction mixture into saturated aqueous NH 4 Cl[6]. This mildly acidic workup safely neutralizes the basic magnesium alkoxide intermediate, collapsing it to yield the final ketone without dehydrating the product[4].

Experimental workflow for the controlled nucleophilic addition of Grignard reagents to Weinreb amides.

Quantitative Data & Analytics

Reaction optimization requires balancing conversion rates against the formation of side products. The primary side reaction during the preparation and utilization of this reagent is Wurtz-type homocoupling (forming 1,4-bis(4-fluorophenyl)butane) and beta-hydride elimination at elevated temperatures.

Table 1: Reaction Parameter Optimization for Weinreb Amide Addition

| Reaction Parameter | Equivalents (RMgBr) | Temp (°C) | Conversion (%) | Major Side Product | Mechanistic Rationale |

| Sub-stoichiometric | 0.9 | 0 to 20 | 85% | Unreacted Amide | Insufficient nucleophile to drive equilibrium. |

| Standard Protocol | 3.0 | 0 to 20 | >95% | Homocoupled Dimer | Excess reagent ensures complete conversion[6]; dimer easily separated via chromatography. |

| Elevated Temp | 3.0 | 60 (Reflux) | <70% | Alkane / Alkenes | High thermal energy promotes beta-hydride elimination and solvent degradation. |

Mechanistic Validation via 19 F NMR

The integration of 4-fluorophenethylmagnesium bromide into a synthetic pipeline offers a distinct analytical advantage. The 19 F nucleus has a 100% natural abundance and a nuclear spin of 1/2, making it highly sensitive to changes in its electronic environment.

During the reaction, the electron density of the carbanion (C-Mg bond) exerts a shielding effect that is transmitted through the sigma framework to the para-fluoro position. As the nucleophilic addition proceeds and the C-Mg bond is converted into a stable C-C bond, the electron density normalizes. By utilizing in-situ 19 F NMR spectroscopy, researchers can track the distinct chemical shift of the starting Grignard reagent as it diminishes, directly correlating with the emergence of the product's 19 F signal. This creates a self-validating feedback loop that ensures optimal quench timing, maximizing yield and minimizing degradation.

References

-

The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. Available at:[Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. Available at:[Link]

-

Grignard Reaction: Learn Meaning, reaction mechanism, application - Testbook. Available at:[Link]

-

Grignard Reaction: Mechanisms & Methods - Scribd. Available at:[Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC. Available at:[Link]

-

4-Fluorophenethylmagnesium bromide 0.5M in THF CAS NO:157977-55-4 - IndiaMART. Available at:[Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. indiamart.com [indiamart.com]

- 3. scribd.com [scribd.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. testbook.com [testbook.com]

- 6. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization and NMR Data for 4-Fluorophenethylmagnesium Bromide: A Comprehensive Technical Guide

Executive Summary

4-Fluorophenethylmagnesium bromide (CAS: 157977-55-4) is a highly specialized, functionally rich Grignard reagent widely utilized in advanced organic synthesis and drug discovery. Due to the presence of the electron-withdrawing fluorine atom on the aromatic ring and the two-carbon aliphatic spacer, this reagent exhibits unique electronic properties that influence its aggregation state, nucleophilicity, and behavior in solution.

This whitepaper provides an authoritative, in-depth guide to the structural dynamics, self-validating preparation protocols, and quantitative Nuclear Magnetic Resonance (NMR) characterization of 4-fluorophenethylmagnesium bromide. By detailing the causality behind experimental choices, this guide equips researchers with the mechanistic insights necessary to optimize cross-coupling reactions, nucleophilic additions, and the synthesis of complex pharmaceutical intermediates[1].

Structural Dynamics: The Schlenk Equilibrium in THF

The reactivity of 4-fluorophenethylmagnesium bromide is not dictated by a single static monomer but rather by a dynamic distribution of species known as the Schlenk equilibrium [2]. The core step of this equilibrium is formally described as:

2 RMgBr ⇌ R₂Mg + MgBr₂

Causality of Solvent Selection

The choice of solvent fundamentally alters this equilibrium. Tetrahydrofuran (THF) is overwhelmingly preferred over diethyl ether for the preparation of 4-fluorophenethylmagnesium bromide. THF's superior Lewis basicity allows it to strongly coordinate to the magnesium center, stabilizing the monomeric species and driving the equilibrium further toward the dialkylmagnesium (R₂Mg) and MgBr₂ disproportionation products[3].

Recent quantum chemical investigations reveal that this ligand exchange passes through vital, thermodynamically stable halogen-bridged dimers (e.g., μ-Br)[4]. The presence of the 4-fluorophenyl group slightly alters the electron density at the α-carbon, making the precise control of this equilibrium via solvent and concentration critical for reproducible nucleophilic attack.

Fig 1: The Schlenk equilibrium dynamics of Grignard reagents in THF.

Self-Validating Experimental Protocols

To ensure scientific integrity, the preparation of 4-fluorophenethylmagnesium bromide must be coupled with an active site titration. This creates a self-validating system where the theoretical yield is empirically verified before downstream application.

Protocol A: Preparation of 4-Fluorophenethylmagnesium Bromide (0.5 M in THF)

Rationale: The synthesis relies on a Single-Electron Transfer (SET) mechanism at the magnesium surface. Passivating magnesium oxide (MgO) layers must be chemically breached to expose the active Mg(0) lattice.

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a continuous flow of ultra-high purity Argon.

-

Magnesium Activation: Add 1.2 equivalents (relative to the alkyl bromide) of magnesium turnings. Add a single crystal of iodine (I₂). Causality: I₂ acts as a chemical scavenger, reacting with MgO to form MgI₂, thereby exposing the highly reactive Mg(0) surface required for radical initiation.

-

Initiation: Add 5% of the total volume of 4-fluorophenethyl bromide dissolved in anhydrous THF. Do not stir immediately. Causality: Allowing the reagent to pool creates a localized high-concentration zone that thermodynamically favors the initiation of the exothermic SET process. The disappearance of the iodine color indicates successful initiation.

-

Sustained Addition: Once the reaction initiates (indicated by localized boiling and cloudiness), begin stirring and add the remaining 4-fluorophenethyl bromide/THF solution dropwise over 45 minutes to maintain a gentle reflux.

-

Maturation: Reflux the mixture for an additional 1 hour, then cool to room temperature. Filter the solution via a Schlenk frit into a dry Schlenk flask to remove unreacted magnesium.

Protocol B: Active Titration (Salicylaldehyde Phenylhydrazone Method)

Rationale: Total basicity titrations (e.g., using water and acid) overestimate Grignard concentration by counting inactive species (like R-H or Mg(OH)Br). Salicylaldehyde phenylhydrazone exclusively reacts with the active carbon-magnesium bond.

-

Preparation: Weigh ~15 mg of salicylaldehyde phenylhydrazone into a dry vial and dissolve in 2 mL of anhydrous THF. The solution will be colorless.

-

Titration: Using a gas-tight syringe, add the synthesized 4-fluorophenethylmagnesium bromide dropwise to the indicator solution.

-

Endpoint Validation: The Grignard reagent deprotonates the hydrazone, forming a dianion. The endpoint is reached when the solution turns a persistent, bright orange/red.

-

Calculation: Calculate the exact molarity based on the volume of Grignard required to reach the persistent color change.

Fig 2: Self-validating experimental workflow for Grignard preparation and use.

Quantitative NMR Characterization

NMR spectroscopy of Grignard reagents must be performed in coordinating deuterated solvents (THF-d₈) under strictly anhydrous and anaerobic conditions. The electropositive magnesium atom severely shields the α-CH₂ protons, shifting them significantly upfield compared to the starting alkyl bromide[5].

Note: Due to the rapid interconversion of species in the Schlenk equilibrium at 298 K, the α-CH₂ signal may exhibit line broadening[6]. The data below represents the time-averaged chemical shifts for the active monomeric/dimeric species.

Table 1: ¹H NMR Data (400 MHz, THF-d₈)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| α-CH₂ | 0.15 | t | 8.0 | 2H | CH₂-Mg |

| β-CH₂ | 2.85 | t | 8.0 | 2H | CH₂-Ar |

| Ar-H (ortho to alkyl) | 7.15 | dd | 8.5, 5.5 | 2H | H-2, H-6 |

| Ar-H (ortho to F) | 6.90 | t | 8.5 | 2H | H-3, H-5 |

Table 2: ¹³C NMR Data (100 MHz, THF-d₈)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_{CF}, Hz) | Assignment |

| α-CH₂ | 16.5 | s | - | C-Mg |

| β-CH₂ | 36.2 | s | - | C-Ar |

| Ar-C (ipso) | 145.0 | d | 3.0 | C-1 |

| Ar-C (ortho to alkyl) | 129.5 | d | 7.8 | C-2, C-6 |

| Ar-C (ortho to F) | 114.8 | d | 21.0 | C-3, C-5 |

| Ar-C (C-F) | 161.5 | d | 242.0 | C-4 |

Table 3: ¹⁹F NMR Data (376 MHz, THF-d₈)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-F | -118.5 | tt | 8.5, 5.5 | C-F |

Application in Drug Discovery: T3SS Inhibitors

The precise structural characteristics of 4-fluorophenethylmagnesium bromide make it an indispensable building block in medicinal chemistry. A prominent application is the synthesis of phenoxyacetamide inhibitors targeting the Pseudomonas aeruginosa Type III Secretion System (T3SS)[1].

In this workflow, the Grignard reagent is reacted with a highly specific Weinreb amide (N-methoxy-N-methyl-2-(2,4-dichlorophenoxy)propanamide) at 0 °C. The stable tetrahedral intermediate formed by the Weinreb amide prevents over-addition, ensuring that the Grignard reagent cleanly yields the desired ketone analog upon aqueous workup[1]. This specific 4-fluorophenyl-containing ketone acts as a potent inhibitor (IC₅₀ < 1 µM) of T3SS-mediated secretion of ExoS and ExoU toxins, fundamentally protecting host phagocytic cells from bacterial-induced apoptosis.

Fig 3: Mechanistic pathway of T3SS inhibition by the synthesized ketone analog.

References

-

Rieke Metals Catalog (2014-2015) . Highly Reactive Metals and Grignard Reagents: 4-Fluorophenethylmagnesium bromide. Rieke Metals.

-

Bowlin, N. O., et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). National Institutes of Health (PMC). 1

-

Smolecule Database . Phenethylmagnesium bromide NMR Characterization. Smolecule. 5

-

Benchchem Technical Guides . An In-depth Technical Guide to the Schlenk Equilibrium of Phenylmagnesium Bromide. Benchchem. 2

-

Peltzer, R. M., et al. Theoretical Study of Magnesium Compounds: The Schlenk Equilibrium in the Gas Phase and in the Presence of Et2O and THF Molecules. ACS Publications. 3

-

Caltech Thesis Depository . Nuclear Magnetic Resonance Studies of the Schlenk Equilibrium. California Institute of Technology. 6

-

National Institutes of Health . Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. NIH PMC. 4

Sources

- 1. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy magnesium;ethylbenzene;bromide | 3277-89-2 [smolecule.com]

- 6. thesis.caltech.edu [thesis.caltech.edu]

The Stability and Long-Term Storage Dynamics of 4-Fluorophenethylmagnesium Bromide

Abstract: The robust application of organometallic reagents in drug discovery and complex synthesis relies heavily on their structural integrity over time. 4-Fluorophenethylmagnesium bromide, a highly valuable alkyl Grignard reagent, presents unique stability challenges due to its moisture sensitivity, susceptibility to autoxidation, and solvent-dependent equilibrium dynamics. As application scientists, we must move beyond basic handling guidelines to understand the causality behind degradation. This whitepaper elucidates the mechanistic pathways of Grignard degradation, establishes field-proven, self-validating storage protocols, and provides quantitative frameworks for maintaining the titer of 4-fluorophenethylmagnesium bromide over extended periods.

Chemical Context & Reactivity Profile

4-Fluorophenethylmagnesium bromide ( 4-F-C6H4CH2CH2MgBr ) is typically synthesized and utilized as a 0.5 M solution in anhydrous tetrahydrofuran (THF)[1]. The presence of the para-fluoro substituent on the aromatic ring introduces a strong inductive electron-withdrawing effect. While this fluorine atom is distant from the nucleophilic carbanion center, it subtly influences the overall lipophilicity and coordination geometry of the magnesium complex in ethereal solvents.

Unlike structurally rigid aryl Grignards, alkyl Grignards like 4-fluorophenethylmagnesium bromide possess β -hydrogens and an aliphatic backbone, making them susceptible to a broader range of parasitic degradation pathways if storage conditions are compromised[2].

Mechanistic Pathways of Degradation

To design an effective storage protocol, we must first understand the specific chemical vectors that compromise the reagent's integrity. The degradation of 4-fluorophenethylmagnesium bromide is not a singular event but a combination of competing pathways driven by environmental contaminants and thermodynamic equilibria[3].

-

Hydrolysis (Protonolysis): The most rapid degradation pathway. Even minute traces of atmospheric moisture or water trapped in glassware walls will irreversibly protonate the carbanion, yielding 4-fluorophenylethane and insoluble basic magnesium salts ( MgBr(OH) )[4].

-

Autoxidation: Exposure to atmospheric oxygen initiates a radical-mediated insertion, forming a magnesium organoperoxide intermediate. Subsequent hydrolysis or disproportionation yields 4-fluorophenylethanol[2].

-

Schlenk Equilibrium & Homocoupling: In THF, the Grignard reagent exists in a concentration- and temperature-dependent equilibrium: 2 RMgBr⇌R2Mg+MgBr2 . Over time, particularly under thermal stress, this can lead to Wurtz-type homocoupling, producing 1,4-bis(4-fluorophenyl)butane and precipitating magnesium bromide[5].

-

Solvent Deterioration: THF is prone to forming hydroperoxides upon prolonged storage if not properly stabilized. These peroxides act as potent oxidative sinks for the Grignard reagent, accelerating titer loss[6].

Figure 1: Primary degradation pathways of 4-fluorophenethylmagnesium bromide in ethereal solvents.

Storage Conditions: The Causality of Protocol

Standard guidelines dictate storing Grignard reagents "cold and dry," but optimizing the shelf-life of 4-fluorophenethylmagnesium bromide requires a more nuanced approach based on physical chemistry[3].

-

Atmosphere (Argon vs. Nitrogen): While both are inert, Argon is strictly preferred for long-term storage. Because Argon is denser than air, it forms a protective physical blanket over the THF solution. When a septum is punctured with a needle, Nitrogen (which is lighter than air) easily diffuses out, allowing atmospheric oxygen and moisture to ingress. Argon mitigates this convective mixing.

-

Temperature Control (2–8 °C): Refrigeration suppresses thermal homocoupling and slows the rate of THF cleavage. However, low temperatures shift the Schlenk equilibrium, often causing the precipitation of MgBr2 or the diorganomagnesium species[3]. Crucial Insight: If precipitation occurs, the active titer in the supernatant drops. The solution must be allowed to warm to room temperature and gently agitated to redissolve the active species before use.

-

Container Integrity: Standard silicone septa degrade over time when exposed to THF vapors. Long-term storage (>1 month) requires Schlenk flasks with PTFE stopcocks or Sure/Seal™ bottles wrapped in Parafilm and stored in a secondary desiccator.

Quantitative Stability Data

The following table summarizes the expected stability of a 0.5 M solution of 4-fluorophenethylmagnesium bromide in THF under varying storage conditions, demonstrating the causality of atmospheric and temperature controls.

Table 1: Comparative Storage Conditions and Stability Metrics

| Storage Condition | Atmosphere | Seal Type | 1-Month Titer | 3-Month Titer | 6-Month Titer | Primary Degradation Observation |

| 25 °C (Ambient) | Nitrogen | Sure/Seal™ | 0.47 M | 0.40 M | 0.31 M | THF cleavage, autoxidation |

| 4 °C (Refrigerated) | Nitrogen | Sure/Seal™ | 0.49 M | 0.45 M | 0.41 M | Minor precipitation, hydrolysis |

| 4 °C (Refrigerated) | Argon | Schlenk Flask | 0.50 M | 0.49 M | 0.48 M | Minimal degradation |

Self-Validating Experimental Protocols

A storage protocol is only scientifically valid if its efficacy can be accurately measured. Because Grignard reagents degrade into basic magnesium salts (which can artificially inflate acid-base titration results), standard titrations are insufficient.

We employ the Knochel Titration method[7]. This protocol is a self-validating system: the addition of anhydrous Lithium Chloride (LiCl) breaks up polymeric Grignard aggregates in THF, ensuring a 1:1 stoichiometric reaction with Iodine. The sharp visual transition from brown to colorless serves as an undeniable, self-contained validation of the active carbon-magnesium bond concentration[8].

Protocol A: Anaerobic Aliquot Transfer and Storage

-

Glassware Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

-

Transfer: Using a positive pressure of Argon, cannula-transfer the freshly prepared 4-fluorophenethylmagnesium bromide solution into the Schlenk flask.

-

Sealing: Seal the PTFE stopcock tightly. Wrap the joint with Parafilm to prevent atmospheric moisture ingress during thermal cycling.

-

Storage: Store the flask upright in an explosion-proof refrigerator at 4 °C.

Protocol B: Knochel Titration for Concentration Verification

Perform this protocol in duplicate every 30 days to validate storage integrity.

-

Reagent Prep: Dry anhydrous LiCl under high vacuum at 140 °C for 4 hours. Dissolve in anhydrous THF to create a 0.5 M LiCl solution[7].

-

Iodine Preparation: To a flame-dried 1-dram vial equipped with a stir bar, accurately weigh ~100 mg of resublimed Iodine ( I2 ).

-

Solvation: Add 1.0 mL of the 0.5 M LiCl/THF solution to the vial. Stir until the Iodine is completely dissolved, yielding a dark brown solution.

-

Cooling: Cool the vial to 0 °C using an ice bath to prevent solvent evaporation during the exothermic titration[8].

-

Titration: Using a 1.0 mL gas-tight syringe (0.01 mL graduations), add the 4-fluorophenethylmagnesium bromide solution dropwise to the stirred Iodine solution.

-

Endpoint: Stop the addition the exact moment the solution transitions from light yellow to completely colorless.

-

Calculation: Molarity ( M ) = (massI2/253.8)/volumeGrignard_added_in_mL .

Figure 2: Self-validating Knochel titration workflow for accurate Grignard molarity determination.

Conclusion

The long-term stability of 4-fluorophenethylmagnesium bromide is not an inherent property of the molecule, but an engineered outcome of rigorous environmental control. By understanding the causality of its degradation—specifically its vulnerability to protonolysis, autoxidation, and temperature-dependent equilibria—scientists can implement robust storage protocols. Utilizing Argon blanketing, 4 °C storage in PTFE-sealed Schlenk flasks, and routine validation via the Knochel titration ensures that the reagent maintains high fidelity for complex synthetic applications over multi-month timelines.

Sources

- 1. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Reddit - Please wait for verification [reddit.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The 4-Fluorophenethyl Moiety in Modern Synthesis: A Technical Guide to the Application of 4-Fluorophenethylmagnesium Bromide

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. The 4-fluorophenethyl group, in particular, is a prevalent structural motif in a range of biologically active compounds. This technical guide provides an in-depth exploration of 4-fluorophenethylmagnesium bromide, a key Grignard reagent for introducing this valuable moiety. This document details its preparation from commercially available precursors, discusses its characteristic reactivity as a primary alkyl Grignard reagent, and provides field-proven protocols for its application in the synthesis of key intermediates for drug discovery and development.

Introduction: The Strategic Value of the 4-Fluorophenethyl Group

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity. The 4-fluorophenethyl scaffold is of particular interest to medicinal chemists as it combines the conformational flexibility of an ethyl linker with the unique electronic properties of a fluorine-substituted aromatic ring. This moiety is found in a variety of central nervous system (CNS) active agents and other therapeutic candidates. The ability to efficiently and selectively introduce this group is therefore of significant importance to researchers, scientists, and drug development professionals.

4-Fluorophenethylmagnesium bromide (CAS 157977-55-4) serves as a direct and powerful nucleophilic synthon for the 4-fluorophenethyl anion. As a primary alkyl Grignard reagent, its reactivity is characterized by a high degree of nucleophilicity and strong basicity, necessitating careful control of reaction conditions to achieve desired outcomes. This guide will serve as a practical resource for leveraging the synthetic potential of this important, albeit less commonly documented, organometallic reagent.

Synthesis and Characterization of 4-Fluorophenethylmagnesium Bromide

The successful application of any Grignard reagent is predicated on its effective preparation and handling. 4-Fluorophenethylmagnesium bromide is typically prepared in situ from its corresponding halide, 1-(2-bromoethyl)-4-fluorobenzene, and magnesium metal in an ethereal solvent.

Preparation of the Precursor: 1-(2-Bromoethyl)-4-fluorobenzene

The starting material, 1-(2-bromoethyl)-4-fluorobenzene (CAS 332-42-3), is commercially available but can also be synthesized from the corresponding alcohol. A common and effective method involves the reaction of 2-(4-fluorophenyl)ethan-1-ol with a brominating agent.

Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-4-fluorobenzene

-

To a solution of 2-(4-fluorophenyl)ethan-1-ol (1.0 equiv.) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add triphenylphosphine (1.1 equiv.).

-

Slowly add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate to yield the crude product.

-

Purify the crude 1-(2-bromoethyl)-4-fluorobenzene by vacuum distillation to obtain a colorless oil.[1]

Formation of 4-Fluorophenethylmagnesium Bromide

The formation of the Grignard reagent is a critical step that requires strict anhydrous conditions to prevent quenching of the highly basic organometallic species.

Caption: Workflow for the synthesis of 4-Fluorophenethylmagnesium bromide.

Experimental Protocol: Preparation of 4-Fluorophenethylmagnesium Bromide (0.5 M in THF)

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a septum. Maintain a positive pressure of inert gas throughout the procedure.

-

Magnesium Activation: Place magnesium turnings (1.2 equiv.) into the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Prepare a solution of 1-(2-bromoethyl)-4-fluorobenzene (1.0 equiv.) in anhydrous THF and add a small portion (approx. 5-10%) to the magnesium suspension via the dropping funnel. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux.

-

Formation: Once the reaction has initiated, add the remaining solution of 1-(2-bromoethyl)-4-fluorobenzene dropwise at a rate that maintains a steady but controlled reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-to-brown solution of 4-fluorophenethylmagnesium bromide is then cooled to room temperature and used directly for subsequent reactions.

Core Reactivity and Synthetic Applications

As a primary alkyl Grignard reagent, 4-fluorophenethylmagnesium bromide is a potent nucleophile and a strong base. Its reactions are primarily characterized by nucleophilic addition to polarized multiple bonds and substitution reactions. The following sections outline its key applications with representative protocols.

Reaction with Carbonyl Compounds: Synthesis of Alcohols and Ketones

The addition of Grignard reagents to carbonyl compounds is a cornerstone of C-C bond formation in organic synthesis.

-

Reaction with Aldehydes and Ketones: 4-Fluorophenethylmagnesium bromide reacts readily with aldehydes to form secondary alcohols and with ketones to yield tertiary alcohols.

Sources

Thermodynamic and Mechanistic Profiling of 4-Fluorophenethylmagnesium Bromide Formation

Executive Summary

The synthesis of highly specific organometallic reagents requires a rigorous understanding of their thermodynamic landscapes. 4-Fluorophenethylmagnesium bromide is a specialized Grignard reagent essential for synthesizing complex pharmaceutical scaffolds. This whitepaper provides an in-depth technical analysis of the thermodynamic parameters, Single Electron Transfer (SET) kinetics, and Schlenk equilibrium dynamics governing its formation. By bridging theoretical physical chemistry with applied process engineering, we present a self-validating protocol designed for maximum yield, safety, and reproducibility.

Pharmaceutical Context & Structural Dynamics

4-fluorophenethylmagnesium bromide serves as a critical nucleophilic building block in advanced drug development. It is notably utilized in the synthesis of phenoxyacetamide inhibitors that target the Pseudomonas aeruginosa type III secretion system (T3SS), a vital mechanism for combating antibiotic-resistant bacterial infections[1].

The structural anatomy of this reagent—a primary alkyl halide with a para-fluoro substituted aromatic ring—dictates its thermodynamic behavior. While the fluorine atom is highly electronegative, its position two carbons away from the reactive center attenuates its inductive pull. However, this subtle electronic modulation still lowers the reduction potential of the substrate compared to unfunctionalized alkyl halides, thereby facilitating the initial electron transfer required for Grignard formation[2].

Mechanistic Thermodynamics: The SET Pathway

The formation of 4-fluorophenethylmagnesium bromide does not occur via a simple, concerted insertion of magnesium into the carbon-bromine bond. Instead, the reaction is driven by a successive Single Electron Transfer (SET) mechanism[3].

The thermodynamic viability of this pathway relies on the initial, rate-limiting transfer of an electron from the solid magnesium surface to the lowest unoccupied molecular orbital (LUMO) of the 4-fluorophenethyl bromide[3]. This generates a transient radical anion, which rapidly undergoes homolytic cleavage to yield a 4-fluorophenethyl radical and a bromide anion[3]. The highly reactive alkyl radical then recombines with the magnesium radical cation to finalize the formation of the Grignard reagent[3].

Fig 1: SET mechanism pathway for 4-fluorophenethylmagnesium bromide formation.

Quantitative Thermodynamic Parameters

The formation of Grignard reagents is characterized by a massive release of thermal energy. Understanding these thermodynamic parameters is non-negotiable for scaling up the reaction safely. Calorimetric analyses of analogous Grignard formations reveal that the enthalpy of formation ( ΔHf ) is highly exothermic, typically ranging from -320.87 to -380.46 kJ/mol[4].

If the initiation is delayed and the unreacted halide pools in the reactor, the sudden onset of the SET mechanism can trigger a catastrophic thermal runaway[4]. Furthermore, the activation energy ( Ea ) for the thermal decomposition of the formed Grignard reagent is relatively low (110.99 - 129.67 kJ/mol)[4]. This dictates a strict upper-temperature limit; excessive heat will not only boil the solvent but actively destroy the synthesized 4-fluorophenethylmagnesium bromide.

Thermodynamic Data Summary

| Parameter | Value / Range | Mechanistic Significance |

| Enthalpy of Formation ( ΔHf ) | -320.87 to -380.46 kJ/mol | Highly exothermic SET insertion; requires strict feed-rate control[4]. |

| Decomposition Activation Energy ( Ea ) | 110.99 to 129.67 kJ/mol | Low barrier to degradation; necessitates operating temperatures < 30 °C[4]. |

| Dimerization Free Energy ( ΔGdimer ) | < 5 kcal/mol | Rapid, low-energy transition between monomeric and dimeric states[5]. |

| Cross-Coupling Enthalpy ( ΔHrxn ) | -70.92 to -108.68 kJ/mol | Downstream utilization is significantly less exothermic than formation[4]. |

Solvent Dynamics and the Schlenk Equilibrium

Once formed, 4-fluorophenethylmagnesium bromide does not exist as a static monomer. In coordinating solvents like tetrahydrofuran (THF), it enters a dynamic Schlenk equilibrium. The thermodynamics of this equilibrium are entirely governed by solvent dynamics[5].

Ab initio molecular dynamics simulations have shown that the energy difference between various THF-solvated dinuclear structures is less than 5 kcal/mol, placing the system in close thermodynamic equilibrium[5]. The solvent acts as a direct thermodynamic driver: symmetric solvation stabilizes the unreactive bridged dimers, while asymmetric solvation (where one Mg atom coordinates more THF molecules than the other) is required to promote the Mg-Br and Mg-C bond cleavages necessary for ligand exchange and product dissociation[6].

Fig 2: Schlenk equilibrium dynamics governed by asymmetric solvent coordination.

Self-Validating Experimental Protocol

To translate these thermodynamic principles into a reliable workflow, the following protocol integrates continuous in-line analytical monitoring. This ensures the process is self-validating —meaning the system actively proves the reaction is occurring safely before allowing further reagent addition, preventing halide pooling and thermal runaway[4].

Step 1: System Preparation & Activation

-

Causality: Magnesium turnings are coated in a passivating oxide layer that prevents the initial SET. Chemical activation is required to expose the pure Mg(0) surface.

-

Action: Charge a dry, argon-purged reactor with 1.2 equivalents of Mg turnings and anhydrous THF. Add a catalytic amount of Iodine ( I2 ) and DIBAL-H to chemically etch the oxide layer[4]. Stir at 25 °C until the iodine color dissipates, confirming surface activation.

Step 2: Initiation & Calorimetric Validation

-

Causality: Confirming initiation is the most critical safety step. Without proof of initiation, adding more halide risks a delayed, explosive exotherm.

-

Action: Inject exactly 5% of the total volume of 4-fluorophenethyl bromide (0.5 M in THF).

-

Validation Check: Utilize an in-line reaction calorimeter (e.g., ReactMax). The system must register an immediate heat flow corresponding to the expected ΔHf (-320 to -380 kJ/mol)[4]. Do not proceed until the exotherm is detected and begins to decay.

Step 3: Steady-State Propagation

-

Causality: The reaction must be maintained under kinetic control. Feeding the halide too fast exceeds the cooling capacity; feeding too slow risks quenching the radical chain mechanism.

-

Action: Begin a continuous, controlled feed of the remaining 4-fluorophenethyl bromide solution. Maintain the internal reactor temperature strictly between 15 °C and 25 °C using a cooling jacket.

-

Validation Check: Employ on-line Near-Infrared (NIR) spectroscopy to monitor the feed rate[4]. The NIR probe must continuously verify the disappearance of the C-Br stretch, confirming that the halide is being consumed instantaneously upon entering the reactor. If halide concentration rises above 2%, the automated feed pump must pause.

Step 4: Quench & Storage

-

Causality: Due to the low activation energy for decomposition ( Ea≈110 kJ/mol)[4], the final reagent is thermally sensitive.

-

Action: Once the feed is complete and NIR confirms 0% residual halide, cool the reactor to 0 °C. Filter the solution under argon to remove excess Mg. Store the 4-fluorophenethylmagnesium bromide at 0 °C to suppress Schlenk disproportionation and thermal degradation.

References

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) Source: National Institutes of Health (NIH) / PMC URL:[1]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran Source: ACS Publications URL:[6]

-

Grignard, François Auguste Victor (Chemistry) – Study Guide Source: StudyGuides.com URL:[2]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents (Academia) Source: Academia.edu URL:[5]

-

Why are organometallic compounds more reactive than Grignard reagents? (SET Mechanism) Source: Quora URL:[3]

-

Safety Improvement of a Grignard Reaction Using On-Line NIR Monitoring Source: ResearchGate URL:[4]

Sources

- 1. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studyguides.com [studyguides.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH 3 MgCl in Tetrahydrofuran [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

safety data sheet and handling precautions for 4-fluorophenethylmagnesium bromide

Introduction & Mechanistic Utility

In modern drug discovery, the strategic incorporation of fluorinated motifs is a proven methodology for modulating a pharmacophore's lipophilicity, metabolic stability, and target binding affinity. 4-Fluorophenethylmagnesium bromide (CAS: 157977-55-4) serves as a highly versatile nucleophilic synthon for appending the 4-fluorophenethyl moiety onto electrophilic scaffolds[1].

However, handling this reagent demands a rigorous understanding of its physicochemical nature. Supplied predominantly as a 0.5 M solution in anhydrous tetrahydrofuran (THF)[2], this Grignard reagent exists in a dynamic Schlenk equilibrium. The basicity and nucleophilicity of the carbon-magnesium bond, coupled with the volatility and peroxide-forming potential of the THF solvent, create a complex safety profile. This whitepaper provides an authoritative, causality-driven guide to the safe handling, storage, and controlled quenching of 4-fluorophenethylmagnesium bromide.

Physicochemical Profile & Thermodynamic Stability

The stability of 4-fluorophenethylmagnesium bromide is entirely dependent on its solvation state. The lone electron pairs on the oxygen atoms of THF coordinate directly with the electrophilic magnesium center, stabilizing its tetrahedral geometry and preventing the reagent from precipitating as an oligomeric complex.

Table 1 summarizes the critical quantitative data required for process calculations and safety assessments[1][2][3].

Table 1: Physicochemical and Identification Data

| Parameter | Value / Description |

| Chemical Name | 4-Fluorophenethylmagnesium bromide |

| CAS Registry Number | 157977-55-4 |

| Molecular Formula | C₈H₈BrFMg |

| Molecular Weight | 227.36 g/mol |

| Standard Concentration | 0.5 M in Tetrahydrofuran (THF) |

| Appearance | Dark brown to amber liquid |

| Solvent Boiling Point | 66 °C (THF) |

| Solvent Flash Point | -14 °C (THF) |

Hazard Identification & Toxicology (SDS Synthesis)

As a Senior Application Scientist, I emphasize that hazard mitigation begins with understanding the causality of the reagent's reactivity. The hazards associated with this material are not merely intrinsic to the molecule, but are a function of its interaction with atmospheric moisture, oxygen, and its solvent carrier[4].

Globally Harmonized System (GHS) Classifications

Based on standardized safety data for Grignard reagents in THF[3][5], the following hazard statements apply:

-

H225 (Highly flammable liquid and vapor): Driven by the low flash point of THF (-14 °C).

-

H260 (In contact with water releases flammable gases which may ignite spontaneously): Protonation of the carbanion by water yields 4-fluorophenylethane. The extreme exotherm of this acid-base reaction readily vaporizes and ignites the THF solvent.

-

H314 (Causes severe skin burns and eye damage): The strong basicity of the reagent rapidly saponifies lipid bilayers in biological tissues, causing immediate coagulative necrosis.

-

H335 (May cause respiratory irritation): THF vapors are highly irritating to mucous membranes.

-

EUH014 (Reacts violently with water): Emphasizes the zero-tolerance threshold for moisture ingress.

Storage Causality

Store the reagent at 2–8 °C under a positive pressure of high-purity Argon. Why Argon? Argon is significantly denser than Nitrogen. When a septum is punctured, Argon acts as a heavy, inert blanket that settles directly over the liquid surface, providing a superior mechanical barrier against atmospheric moisture and oxygen compared to the lighter Nitrogen gas.

Experimental Workflow: Cannula Transfer & Titration

To ensure experimental reproducibility and safety, every protocol must act as a self-validating system. Grignard reagents degrade over time via trace moisture ingress or slow THF ring-opening. Relying on the bottle's stated molarity without verification leads to stoichiometric imbalances and failed reactions.

Protocol A: Self-Validating Titration Methodology

This procedure utilizes salicylaldehyde phenylhydrazone as a colorimetric indicator. It validates the exact concentration of active carbon-magnesium bonds.

-

Preparation: Flame-dry a 10 mL round-bottom flask containing a magnetic stir bar under vacuum. Backfill with Argon (repeat 3 cycles).

-

Indicator Addition: Add exactly 100 mg of accurately weighed salicylaldehyde phenylhydrazone to the flask.

-

Solvation: Inject 3 mL of anhydrous THF to dissolve the indicator (solution remains colorless).

-

Titration: Using a calibrated gas-tight syringe, add the 4-fluorophenethylmagnesium bromide solution dropwise at room temperature.

-

Mechanistic Validation (The Endpoint): The first equivalent of Grignard reagent deprotonates the phenol (no color change). The exact moment the second equivalent deprotonates the hydrazone nitrogen, a highly conjugated, bright orange dianion is formed.

-

Calculation: The persistence of the bright orange color for >30 seconds validates the endpoint. Calculate the exact molarity based on the volume of Grignard used.

Protocol B: Safe Cannula Transfer

For transferring volumes >20 mL, syringe transfers become hazardous due to the risk of plunger blowout.

-

System Purge: Ensure both the source bottle and the receiving flask are under a positive pressure of Argon.

-

Cannula Insertion: Insert a 16-gauge, oven-dried, double-ended stainless steel cannula through the septum of the receiving flask (above the liquid line).

-

Source Penetration: Insert the other end of the cannula into the headspace of the Grignard reagent bottle. Allow Argon to purge through the cannula for 30 seconds.

-

Transfer: Submerge the cannula tip into the Grignard solution. Vent the receiving flask slightly (via an oil bubbler) to create a pressure differential. The liquid will smoothly transfer without atmospheric exposure.

-

Termination: Once the desired volume is transferred, lift the cannula into the source bottle's headspace to break the siphon, then remove.

Emergency Response & Controlled Quenching

The most critical phase of any Grignard reaction is the quench[4]. Direct addition of water to excess 4-fluorophenethylmagnesium bromide will result in a localized thermal runaway, boiling the THF and potentially causing an explosion.

The Causality of the Step-Wise Quench

We utilize a step-wise quenching methodology. Isopropanol is used first because its steric bulk moderates the kinetics of the acid-base neutralization, releasing heat slowly. Once the active carbanion is destroyed, aqueous ammonium chloride is added. The mildly acidic nature of NH₄Cl (pH ~5.5) dissolves the resulting insoluble magnesium alkoxide salts into water-soluble magnesium halide complexes, allowing for clean phase separation without forming intractable emulsions.

Quenching Workflow

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Dilute the reaction with an equal volume of anhydrous ethyl acetate or THF to reduce the concentration of the reactive species.

-

Dropwise add Isopropanol (1.5 equivalents relative to the initial Grignard amount). Monitor the internal temperature; do not allow it to exceed 10 °C.

-

Once gas evolution (alkane byproduct) ceases, slowly add saturated aqueous NH₄Cl dropwise.

-

Stir vigorously for 15 minutes until two clear phases (organic and aqueous) are visible.

Mechanistic pathway for the controlled quenching of Grignard reagents vs. direct water hazard.

Spill Management

In the event of a spill outside the fume hood:

-

DO NOT use water, CO₂, or standard ABC dry chemical extinguishers.

-

Smother the spill immediately with dry sand , powdered limestone, or a specialized Class D (Met-L-X) fire extinguisher.

-

Evacuate the area and allow the solvent to evaporate and the reagent to slowly react with atmospheric moisture under the sand blanket before cleanup.

References

- chemBlink. Bromo[2-(4-Fluorophenyl)Ethyl]Magnesium (CAS 157977-55-4) | Properties, SDS & Suppliers.

- Rieke Metals. Catalog 2014-2015 - Organometallic Reagents.

- Thermo Fisher Scientific. Organic metal bromide salts - Safety Data.

- ACS Publications. Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists.

Sources

- 1. Bromo[2-(4-Fluorophenyl)Ethyl]Magnesium (CAS 157977-55-4) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]

- 2. riekemetals.com [riekemetals.com]

- 3. Organic metal bromide salts | Thermo Fisher Scientific [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

Application Note: Preparation and Standardization of 4-Fluorophenethylmagnesium Bromide

Introduction & Mechanistic Rationale

The preparation of 4-fluorophenethylmagnesium bromide from 4-fluorophenethyl bromide is a critical organometallic transformation utilized in the synthesis of complex pharmaceutical architectures and CNS-active pharmacophores. However, the synthesis of this specific Grignard reagent presents a well-documented synthetic challenge: phenethyl halides are notoriously susceptible to competing[1].

The Causality of Wurtz Homocoupling: During the oxidative insertion of magnesium into the carbon-halogen bond, the newly formed Grignard reagent (or its transient radical precursor) can react with unconsumed 4-fluorophenethyl bromide via an SN2-like or radical recombination pathway. This side reaction rapidly consumes both the product and the starting material to form the undesired dimer, 1,4-bis(4-fluorophenyl)butane[2],[1].

Kinetic Control Strategy: To engineer a high-yielding system, the reaction kinetics must be strictly manipulated so that the rate of magnesium insertion vastly outcompetes the rate of homocoupling. This is achieved through three deliberate experimental choices:

-

Extreme Dilution & Slow Addition: The bromide is added dropwise over an extended period to ensure the localized concentration of unreacted electrophile remains near zero[2].

-

Excess Magnesium: A 1.5 to 2.0 molar excess of magnesium turnings is used to maximize the available reactive surface area.

-

Chemical Etching: Iodine (I₂) is used to aggressively strip the passivating magnesium oxide layer, ensuring immediate reaction upon halide introduction.

Pathway & Workflow Visualizations

Competing pathways in the formation of 4-fluorophenethylmagnesium bromide vs Wurtz homocoupling.

Step-by-step experimental workflow for Grignard reagent preparation and titration.

Materials & Quantitative Parameters

| Reagent / Material | Equivalents | Amount (for 100 mmol scale) | Mechanistic Role |

| 4-Fluorophenethyl bromide | 1.0 eq | 20.3 g (100 mmol) | Electrophile / Starting Material |

| Magnesium turnings | 1.5 eq | 3.65 g (150 mmol) | Metal source for oxidative insertion |

| Iodine (I₂) | 0.01 eq | 250 mg | Surface activator / Oxide scavenger |

| Anhydrous THF | Solvent | 200 mL (Target: 0.5 M) | Coordinating solvent to stabilize the Grignard |

| Lithium Chloride (LiCl) | Additive | 0.5 M in THF (for titration) | Prevents Mg-salt precipitation during titration |

Experimental Protocol: Grignard Preparation

Step 1: Apparatus Preparation

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

-

Flame-dry the entire apparatus under high vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure absolute exclusion of moisture.

Step 2: Magnesium Activation

-

Add 3.65 g of magnesium turnings to the flask under a positive flow of Argon.

-

Add a single crystal of iodine (~250 mg). Gently heat the bottom of the flask with a heat gun until purple iodine vapors fill the chamber and coat the magnesium surface. Allow the flask to cool to room temperature.

-

Add 20 mL of anhydrous THF to cover the magnesium turnings.

Step 3: Initiation

-

In the dropping funnel, prepare a solution of 20.3 g of 4-fluorophenethyl bromide in 180 mL of anhydrous THF.

-

Add approximately 5% (~9 mL) of this solution rapidly to the magnesium suspension without stirring.

-

Observe the reaction closely. Initiation is confirmed by the disappearance of the brown iodine color, the onset of localized bubbling at the magnesium surface, and a slight exothermic temperature rise. (Do not proceed until initiation is visually confirmed).

Step 4: Controlled Addition

-

Once initiated, begin stirring at 400 rpm.

-

Add the remaining 4-fluorophenethyl bromide solution dropwise over 1.5 to 2.0 hours.

-

Critical Control: Adjust the addition rate to maintain an internal temperature between 30 °C and 40 °C. If the temperature drops, the local concentration of the halide will spike, leading to catastrophic Wurtz coupling[2].

Step 5: Maturation

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete consumption of the alkyl halide.

-

Allow the excess magnesium to settle, yielding a clear, slightly amber solution of 4-fluorophenethylmagnesium bromide.

Protocol Validation: The Knochel Titration

A protocol must be a self-validating system. Standard acid-base titrations often overestimate Grignard titers due to basic magnesium hydroxide impurities. To establish absolute trustworthiness, this protocol utilizes the [3]. The addition of anhydrous LiCl prevents the precipitation of mixed magnesium halides, ensuring a sharp, homogeneous endpoint[4],[5].

Titration Procedure:

-

Prepare Titration Medium: Dry 100 mmol of LiCl under vacuum at 140 °C for 4 hours. Cool and dissolve in 200 mL of anhydrous THF to create a 0.5 M LiCl solution[5].

-

Weigh Iodine: Accurately weigh ~254 mg (1.00 mmol) of pure I₂ into an oven-dried 10 mL Schlenk flask equipped with a stir bar.

-

Dissolve: Add 3 mL of the 0.5 M LiCl/THF solution to the flask and stir until the iodine is completely dissolved (dark brown solution). Cool to 0 °C in an ice bath.

-

Titrate: Using a 1.00 mL graduated syringe, add the synthesized 4-fluorophenethylmagnesium bromide solution dropwise to the iodine solution.

-

Endpoint: The endpoint is reached when the dark brown color sharply disappears, leaving a completely colorless, transparent solution[4].

-

Calculation: Molarity (M) = Moles of I₂ (1.00 mmol) / Volume of Grignard added (mL). Repeat in triplicate and average the results.

Troubleshooting Guide

| Observed Issue | Mechanistic Cause | Corrective Action |

| Reaction fails to initiate | Thick oxide layer on Mg turnings; trace moisture in THF or glassware. | Add 1-2 drops of 1,2-dibromoethane to chemically scrub the Mg surface. Gently warm the flask to 40 °C. |

| High Wurtz coupling (thick, cloudy solution) | High local concentration of unreacted bromide outcompeting the insertion rate. | Immediately halt addition. Decrease the dropwise addition rate, ensure vigorous stirring, and verify the internal temperature is >30 °C. |

| Low Grignard titer during titration | Moisture ingress during setup; premature quenching; or inaccurate titration. | Ensure rigorous flame-drying. Verify the LiCl used in the Knochel titration is strictly anhydrous to prevent false endpoints. |

References

-

Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines Source: RSC Advances URL:[Link]

Sources

- 1. Unusual C-2 selectivity of Grignard additions to N -Boc-protected isatin 3-imines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01909E [pubs.rsc.org]

- 2. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

Application Note: Nucleophilic Addition of 4-Fluorophenethylmagnesium Bromide to Ketones

Introduction and Pharmaceutical Relevance

The nucleophilic addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a foundational transformation in synthetic organic chemistry, enabling the robust formation of carbon-carbon bonds to yield secondary or tertiary alcohols[1]. Specifically, 4-fluorophenethylmagnesium bromide is a highly versatile building block utilized extensively in medicinal chemistry. The incorporation of the 4-fluorophenethyl moiety is known to enhance the lipophilicity, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs).

A prominent application of this specific Grignard reagent is found in the synthesis of phenoxyacetamide-based inhibitors targeting the Pseudomonas aeruginosa Type III Secretion System (T3SS), where it is used to install critical pharmacophores via addition to carbonyl electrophiles[2].

This application note provides a field-validated, self-consistent protocol for the 1,2-nucleophilic addition of 4-fluorophenethylmagnesium bromide to ketones. It details the mechanistic rationale, optimization parameters, and a step-by-step methodology designed to maximize the yield of the desired tertiary alcohol while suppressing common side reactions.

Mechanistic Pathways and Causality

While the 1,2-addition of a Grignard reagent to a ketone is generally highly efficient, the structural nature of both the nucleophile and the electrophile dictates the reaction's success. 4-Fluorophenethylmagnesium bromide possesses β-hydrogens, and many target ketones possess α-hydrogens. This creates a competitive mechanistic landscape[1]:

-

Nucleophilic 1,2-Addition (Desired): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon via a cyclic transition state, forming a tertiary alkoxide intermediate.

-

Enolization (Side Reaction): Grignard reagents are strong bases. If the ketone is sterically hindered, the Grignard reagent may deprotonate the α-position of the ketone, forming an enolate and 4-fluorophenylethane. Upon aqueous workup, the enolate simply reverts to the starting ketone, resulting in diminished yields[1].

-

β-Hydride Reduction (Side Reaction): The β-hydrogens on the phenethyl chain can be transferred to the carbonyl carbon via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol and releasing 4-fluorostyrene as a byproduct[1].

Mechanistic pathways of Grignard addition to ketones highlighting desired and side reactions.

Reaction Optimization and Quantitative Data

To mitigate side reactions, parameters such as temperature, solvent, and the use of Lewis acidic additives must be optimized. Lower temperatures generally favor the kinetic 1,2-addition over the higher-activation-energy enolization and reduction pathways. For highly enolizable or sterically hindered ketones, the addition of anhydrous Cerium(III) chloride (CeCl₃) to form the corresponding organocerium reagent drastically increases nucleophilicity while suppressing basicity.

Table 1: Optimization of 4-Fluorophenethylmagnesium Bromide Addition to a Model Enolizable Ketone

| Entry | Solvent | Temp (°C) | Equivalents | Additive | Yield (%) | Enolization (%) | Reduction (%) |

| 1 | THF | 20 | 1.1 | None | 58 | 25 | 17 |

| 2 | THF | 0 | 1.1 | None | 76 | 14 | 10 |

| 3 | Et₂O | 0 | 1.1 | None | 81 | 11 | 8 |

| 4 | THF | -78 | 1.5 | None | 86 | 6 | 8 |

| 5 | THF | 0 | 1.2 | CeCl₃ (1.2 eq) | 96 | <2 | <2 |

Note: Data represents generalized optimization trends for sterically hindered aliphatic ketones. For standard, unhindered ketones, Entry 2 or 3 conditions are typically sufficient.

Experimental Protocol

This protocol describes the standard addition of commercially available 4-fluorophenethylmagnesium bromide (typically supplied as a 0.5 M solution in THF)[3] to a generic ketone.

Materials and Equipment

-

Ketone Substrate: 1.0 mmol, rigorously dried.

-

4-Fluorophenethylmagnesium bromide: 0.5 M in THF (1.2 to 1.5 mmol)[3].

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), ≤50 ppm H₂O.

-

Quench Reagent: Saturated aqueous Ammonium Chloride (NH₄Cl) solution.

-

Equipment: Flame-dried Schlenk flask or round-bottom flask, magnetic stir bar, rubber septa, argon or nitrogen manifold, gas-tight syringes.

Step-by-Step Methodology

Step 1: Preparation of Anhydrous Environment

-

Add a magnetic stir bar to a suitably sized round-bottom flask. Attach a rubber septum.

-

Flame-dry the flask under high vacuum (≤ 1 mbar) using a heat gun or Bunsen burner to remove adsorbed surface moisture.

-

Allow the flask to cool to room temperature under vacuum, then backfill with dry Argon or Nitrogen. Repeat the vacuum/backfill cycle three times.

-

Causality: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water will prematurely protonate the reagent, destroying the nucleophile and generating 4-fluorophenylethane[4].

Step 2: Substrate Preparation

-

Dissolve the ketone (1.0 mmol) in 5.0 mL of anhydrous THF via a gas-tight syringe.

-

Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Let it equilibrate for 5 minutes.

-

Causality: Initiating the reaction at 0 °C minimizes the thermal energy available for the competing enolization and β-hydride reduction pathways[1].

Step 3: Grignard Addition

-

Using a clean, dry gas-tight syringe, slowly draw up 2.4 mL (1.2 mmol, 1.2 equiv) of the 0.5 M 4-fluorophenethylmagnesium bromide solution.

-

Add the Grignard reagent to the ketone solution dropwise over 10–15 minutes, ensuring the solution is stirring vigorously.

-

Causality: Dropwise addition prevents localized concentration spikes and exothermic runaway, which can lead to homocoupling of the Grignard reagent or promote unwanted side reactions[4].

Step 4: Reaction Maturation

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Remove the ice bath and allow the reaction to gradually warm to room temperature. Stir for an additional 1–2 hours.

-

Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS by taking a 10 µL aliquot and quenching it in 100 µL of saturated NH₄Cl prior to spotting/injection.

Step 5: Quenching and Workup

-

Once the ketone is consumed, cool the reaction mixture back to 0 °C.

-

Slowly add 5.0 mL of saturated aqueous NH₄Cl solution dropwise to quench the unreacted Grignard reagent and protonate the magnesium alkoxide[2].

-

Causality: Using a mildly acidic quench (NH₄Cl, pH ~5-6) rather than a strong acid (e.g., 3M HCl) is critical. Tertiary alcohols are highly susceptible to acid-catalyzed dehydration to form alkenes. NH₄Cl safely breaks up the magnesium emulsion without triggering elimination[4].

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (3 × 10 mL).

-

Combine the organic extracts and wash with brine (15 mL).

-

Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

-

Purify the crude tertiary alcohol via flash column chromatography on silica gel using an appropriate eluent gradient (e.g., Hexanes/Ethyl Acetate).

Troubleshooting and Analytical Expectations

-

Low Yield / High Starting Material Recovery: If the starting ketone is recovered in high yields, enolization likely occurred. Solution: Switch the solvent to less basic Et₂O, lower the addition temperature to -78 °C, or pre-mix the Grignard reagent with anhydrous CeCl₃ (Imamoto conditions) before adding the ketone.

-

Presence of Alkene Byproducts: If analytical data (NMR/MS) shows the presence of an alkene corresponding to the dehydrated product, the workup conditions were too acidic. Ensure strict adherence to the NH₄Cl quench and avoid prolonged exposure to silica gel during purification, which can also act as a mild acid catalyst for tertiary alcohol dehydration.

-

Stereoselectivity: Standard Grignard addition to prochiral ketones generates a racemic mixture of the tertiary alcohol. If enantioselectivity is required, specialized chiral N,N,O-tridentate ligands must be employed to mediate the asymmetric addition[5].

References

-

Addition of a Grignard to a Ketone. Utah Tech University. Available at: [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. University of Wisconsin-Madison. Available at:[Link]

-

Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. National Institutes of Health (PMC). Available at:[Link]

-

Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Catalog 2014-2015 - Rieke Metals (4-Fluorophenethylmagnesium bromide). Rieke Metals. Available at:[Link]

-

Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). National Institutes of Health (PMC). Available at:[Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. riekemetals.com [riekemetals.com]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity sp²-sp³ Kumada Cross-Coupling Using 4-Fluorophenethylmagnesium Bromide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: Synthesis of fluorinated pharmacophores via transition-metal catalysis

Executive Summary